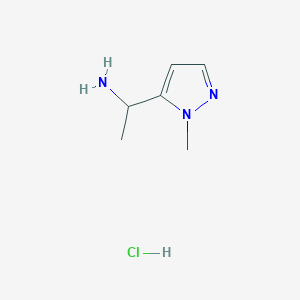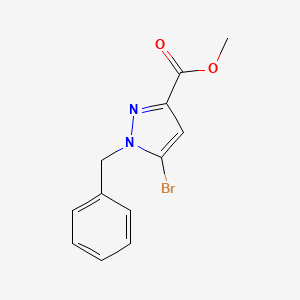
(2r)-1-Cbz-2-formyl-pyrrolidine
Vue d'ensemble
Description
(2R)-1-Cbz-2-formyl-pyrrolidine is a chiral compound with significant importance in organic chemistry. The compound features a pyrrolidine ring substituted with a formyl group at the second position and a benzyloxycarbonyl (Cbz) protecting group at the first position. This structure imparts unique chemical properties and reactivity, making it valuable in various synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-Cbz-2-formyl-pyrrolidine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available pyrrolidine.
Protection: The nitrogen atom of pyrrolidine is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting pyrrolidine with benzyl chloroformate in the presence of a base such as sodium carbonate.
Formylation: The protected pyrrolidine is then subjected to formylation. This can be done using formic acid or formylating agents like ethyl formate under acidic conditions to introduce the formyl group at the second position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-1-Cbz-2-formyl-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The formyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the formyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2R)-1-Cbz-2-formyl-pyrrolidine finds applications in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is employed in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of (2R)-1-Cbz-2-formyl-pyrrolidine involves its reactivity due to the formyl and Cbz groups. The formyl group can participate in nucleophilic addition reactions, while the Cbz group provides protection to the nitrogen atom, allowing selective reactions at other positions. The compound’s reactivity is influenced by the electronic and steric effects of these functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-1-Cbz-2-formyl-pyrrolidine: The enantiomer of (2R)-1-Cbz-2-formyl-pyrrolidine with similar chemical properties but different stereochemistry.
1-Cbz-2-formyl-pyrrolidine: The racemic mixture containing both (2R) and (2S) enantiomers.
1-Cbz-2-hydroxymethyl-pyrrolidine: A reduced form of this compound.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it valuable in asymmetric synthesis and chiral resolution processes.
Propriétés
IUPAC Name |
benzyl (2R)-2-formylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-9-12-7-4-8-14(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,9,12H,4,7-8,10H2/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNHSGGMNWXBEI-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride](/img/structure/B3103146.png)
![[3-Fluoro-4-(2-pyrrolidin-1-ylethoxy)phenyl]amine hydrochloride](/img/structure/B3103151.png)

![[2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]amine](/img/structure/B3103164.png)

![Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate](/img/structure/B3103182.png)







